molecular formula C7H12FNO2 B3030069 Methyl 4-fluoropiperidine-4-carboxylate CAS No. 862401-47-6

Methyl 4-fluoropiperidine-4-carboxylate

Cat. No.: B3030069
CAS No.: 862401-47-6
M. Wt: 161.17
InChI Key: PDSCNOUWHCVUQV-UHFFFAOYSA-N
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Description

Methyl 4-fluoropiperidine-4-carboxylate: is a chemical compound with the molecular formula C7H12FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoropiperidine-4-carboxylate typically involves the fluorination of piperidine derivatives. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically around -78°C, to ensure selective fluorination. The reaction mixture is then warmed to room temperature and worked up to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Scientific Research Applications

Methyl 4-fluoropiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoropiperidine-4-carboxylate involves its interaction with molecular targets through its fluorine atom and ester group. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with specific biological targets .

Comparison with Similar Compounds

  • Methyl 4-chloropiperidine-4-carboxylate
  • Methyl 4-bromopiperidine-4-carboxylate
  • Methyl 4-iodopiperidine-4-carboxylate

Comparison: Methyl 4-fluoropiperidine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine is highly electronegative and can significantly influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits enhanced metabolic stability and altered pharmacokinetic properties, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 4-fluoropiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCNOUWHCVUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653990
Record name Methyl 4-fluoropiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862401-47-6
Record name Methyl 4-fluoropiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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